molecular formula C17H19N3O5S B2692833 Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448037-39-5

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2692833
CAS No.: 1448037-39-5
M. Wt: 377.42
InChI Key: WMLNCQVXCIOPAC-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a pyrazine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. One common method involves the reaction of pyrazine-2-ol with piperidine under basic conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl 4-sulfamoylbenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine and piperidine rings may play a role in binding to these targets, while the sulfonyl and benzoate groups could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)carbonyl)benzoate
  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)carbamoyl)benzoate
  • Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)thio)benzoate

Uniqueness

Methyl 4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)20-10-6-14(7-11-20)25-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLNCQVXCIOPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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